4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol
Description
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-8-4-12(5-9-15)16-10-11-18-17(19-16)13-2-6-14(20)7-3-13/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFBCULBTJRMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with 4-Methoxyphenyl Group:
Attachment of the Phenol Group: The phenol group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of phenol and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
O-Alkylation of the Phenolic Hydroxyl Group
The phenolic –OH group undergoes O-alkylation under basic conditions. This reaction typically employs alkyl halides or tosylates in polar aprotic solvents like acetonitrile (MeCN) or acetone (Me₂CO), with potassium carbonate (K₂CO₃) as a base.
| Entry | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | Methyl iodide | MeCN | Reflux | 1.0 | 90 | |
| 2 | Ethyl bromide | Me₂CO | 25 | 4.0 | 85 | |
| 3 | Benzyl chloride | DMF | 80 | 6.0 | 78 |
Mechanistic Insight :
-
Deprotonation of the phenolic –OH by K₂CO₃ generates a phenoxide ion, which attacks the electrophilic carbon of the alkyl halide.
-
Steric hindrance from the pyrimidine ring may reduce yields compared to simpler phenols .
Nucleophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at the 2- and 4-positions. For example, reaction with amines or thiols displaces the hydroxyl group under acidic or basic conditions.
Example Reaction with Piperazine :
| Entry | Nucleophile | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | Piperazine | HCl | 80 | 8 | 72 | |
| 2 | 4-Methylaniline | TFA | 100 | 4 | 65 |
Key Observations :
-
Trifluoroacetic acid (TFA) enhances electrophilicity of the pyrimidine ring .
-
Steric bulk of substituents on the nucleophile reduces reactivity .
Demethylation of the Methoxy Group
The 4-methoxyphenyl group can undergo demethylation under acidic (HBr/AcOH) or oxidative (BCl₃) conditions to yield a catechol derivative.
Reaction Conditions :
| Entry | Reagent | Temp. (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | HBr (48%) | 120 | 6 | 88 | |
| 2 | BCl₃ (1M) | 0 → 25 | 2 | 81 |
Applications :
Cross-Coupling Reactions
The pyrimidine ring participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification of the scaffold.
Example Reaction :
| Entry | Aryl Boronic Acid | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Phenyl | Pd(PPh₃)₄ | 76 | |
| 2 | 4-Chlorophenyl | PdCl₂(dppf) | 82 |
Optimization Notes :
-
Polar solvents (e.g., DME/H₂O) improve catalyst efficiency .
-
Electron-withdrawing substituents on the boronic acid accelerate coupling .
Oxidation of the Pyrimidine Ring
Controlled oxidation transforms the pyrimidine ring into a pyrimidine N-oxide, altering electronic properties.
Reaction Pathway :
| Entry | Oxidizing Agent | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|
| 1 | mCPBA | 25 | 92 | |
| 2 | H₂O₂/SeO₂ | 50 | 68 |
Applications :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the pyrimidine ring and alkenes, forming bicyclic adducts.
Example :
Conditions :
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-diabetic agent. Studies have shown that derivatives of pyrimidine can act as inhibitors of alpha-amylase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making it a candidate for diabetes management therapies .
Table 1: Inhibitory Activity of Pyrimidine Derivatives
| Compound Name | Inhibition Type | IC50 (µM) |
|---|---|---|
| 4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]phenol | Alpha-Amylase Inhibitor | 12.5 |
| Pyrimidine Derivative A | Alpha-Glucosidase Inhibitor | 15.0 |
| Pyrimidine Derivative B | Dipeptidyl Peptidase-4 Inhibitor | 8.0 |
Antimicrobial Activity
Research has indicated that pyrimidine derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
| Klebsiella pneumoniae | 20 µg/mL |
Cancer Research
The compound has shown promise in cancer research, particularly in targeting carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. In vitro studies have demonstrated that certain derivatives can inhibit CA IX activity, leading to reduced tumor cell proliferation .
Case Study: CA IX Inhibition
In a study evaluating the anti-proliferative effects of pyrimidine derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7), compounds similar to this compound exhibited IC50 values ranging from 1.52 to 6.31 µM against cancer cells while showing significantly lower toxicity to normal cells .
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with aryl substitutions have been extensively studied for their pharmacological properties. Below is a detailed comparison of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol with structurally related compounds.
Substituent Effects on Cytotoxic Activity
The nature of aryl substituents significantly influences cytotoxic potency. For example:
- 4-Methoxyphenyl vs. 4-Acetylphenyl : Replacement of the 4-methoxyphenyl group with a 4-acetylphenyl group (as in compound 5 from ) resulted in the lowest cytotoxic activity in a series of pyridine-based anticancer agents. The electron-withdrawing acetyl group likely reduces binding affinity compared to the electron-donating methoxy group .
- Phenyl vs. 4-Methoxyphenyl : In , phenyl-substituted analogs exhibited reduced activity compared to 4-methoxyphenyl derivatives, underscoring the importance of methoxy substitution for optimal bioactivity .
Impact of Heterocyclic Additions
Incorporation of additional heterocycles alters pharmacological profiles:
- Triazole and Piperazine Derivatives: Compound 7c (4-(4-(((4-(Piperazin-1-yl)pyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)phenol) from and demonstrated moderate inhibitory activity against histone deacetylases in breast cancer cells (yield: 58%). The piperazine moiety enhances solubility, while the triazole ring may facilitate π-π stacking interactions .
- Morpholinyl Derivatives: Compound 15e (3-[4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-phenol) from showed activity in glucose uptake studies, suggesting that morpholine substituents can modulate target selectivity .
Sulfur-Containing Analogues
Sulfur substitutions influence electronic properties and metabolic stability:
- Thioether-Linked Compounds: 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol () exhibited a molecular weight of 284.78 g/mol but lacked reported bioactivity, indicating that sulfur substitutions may reduce potency compared to oxygen-containing groups .
- Sulfonamide Derivatives: N-(4-(N-(4-(dimethylamino)phenyl)-6-(4-methoxyphenyl)pyrimidin-2-yl)sulfamoyl)phenylacetamide () incorporates a sulfamoyl group, which may improve metabolic stability but complicates synthesis .
Data Tables
Table 1: Comparison of Cytotoxic Activities
Key Research Findings
Electron-Donating Groups Enhance Bioactivity: The 4-methoxyphenyl group in the target compound outperforms electron-withdrawing (e.g., acetyl) or non-polar (e.g., phenyl) substituents in cytotoxic assays .
Heterocyclic Additions Modulate Solubility : Piperazine and triazole moieties improve aqueous solubility but may require optimization to maintain target affinity .
Synthetic Feasibility : Compounds with simpler substituents (e.g., 7a) achieve higher yields (70%) compared to structurally complex analogs (e.g., 7b at 50%) .
Biological Activity
4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a methoxyphenyl group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study by Pasha et al. demonstrated that certain pyrimidine derivatives displayed moderate antibacterial activity, suggesting that substitutions on the pyrimidine ring can enhance effectiveness against pathogens .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate |
| 2-amino-6-aryl-4-thienyl pyrimidines | Bacillus subtilis, Pseudomonas aeruginosa | Moderate |
| 2-thiouracil derivatives | Various strains | Potent |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) . The presence of the methoxy group is believed to enhance the compound's interaction with cellular targets involved in tumor growth.
Table 2: Anticancer Efficacy Against Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 15.0 |
| Phenylpyrazolo[3,4-d]pyrimidines | A549 | 10.5 |
| Pyridine analogues | HeLa | 12.0 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has been reported to inhibit carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes and are implicated in tumorigenesis . The selectivity of these inhibitors for specific CA isoforms suggests potential therapeutic applications in cancer treatment.
Table 3: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| This compound | CA IX | 20.5 |
| Aryl thiazolone–benzenesulfonamides | CA II | 15.0 |
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study found that derivatives exhibited significant antibacterial activity against S. aureus, with zones of inhibition comparable to standard antibiotics .
- Anticancer Mechanism : Research demonstrated that certain analogs induced apoptosis through mitochondrial pathways in breast cancer cells, leading to increased annexin V-FITC positive cells .
- Enzyme Interaction : Molecular docking studies revealed favorable interactions between the compound and CA IX, suggesting a mechanism for its anticancer effects through inhibition of tumor-associated enzymes .
Q & A
Q. What are the most effective synthetic routes for 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves coupling reactions between substituted pyrimidines and phenol derivatives. For example, thionyl chloride (SOCl₂) can activate hydroxyl groups for nucleophilic substitution, as demonstrated in the synthesis of related pyrimidine derivatives . Key steps include:
- Reagent selection : Use SOCl₂ to convert hydroxyl groups to chlorides, improving reactivity.
- Solvent optimization : Dichloromethane (CH₂Cl₂) is effective for maintaining reaction homogeneity at low temperatures (e.g., ice bath).
- Purification : Recrystallization from petroleum ether/ethyl acetate yields high-purity crystals (melting point: 354–356 K) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves molecular geometry, including dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene rings in related structures) .
- NMR/IR spectroscopy : Confirm functional groups (e.g., methoxy peaks at ~3.8 ppm in ¹H NMR; phenolic O-H stretches at ~3200 cm⁻¹ in IR).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via ESI-MS).
Q. How do substituents on the pyrimidine ring influence photostability and electronic properties?
Methodological Answer: Comparative studies with analogs (e.g., triazine derivatives) reveal that electron-donating groups (e.g., methoxy) enhance photostability by reducing charge-transfer interactions. For example:
Q. What mechanistic insights explain contradictory bioactivity data across studies?
Methodological Answer: Bioactivity variations (e.g., antimicrobial vs. inactive results) may arise from:
- Solubility differences : Methoxy groups improve lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
- Experimental design : Bioassays using different bacterial strains (e.g., Gram-positive vs. Gram-negative) yield divergent results.
- Structural analogs : Pyrimidine derivatives with chlorophenyl groups (e.g., 4-{[4-(4-chlorophenyl)pyrimidin-2-yl]amino}phenyl methanone) show higher binding affinity to bacterial enzymes .
Q. How can molecular docking predict interactions with biological targets?
Methodological Answer:
- Target selection : Use crystal structures of enzymes (e.g., bacterial dihydrofolate reductase) from the RCSB PDB .
- Software tools : AutoDock Vina or Schrödinger Suite for binding energy calculations.
- Validation : Compare docking scores with experimental IC50 values for analogs (e.g., pyrimidine-carboxylates with piperazine moieties) .
Q. What strategies resolve crystallographic disorder in pyrimidine-phenol derivatives?
Methodological Answer:
Q. How do solvent polarity and pH impact the compound’s stability in solution?
Methodological Answer:
- Stability assays : Monitor degradation via HPLC in buffers (pH 3–10). Methanol/water mixtures (70:30) are optimal for solubility without hydrolysis .
- pH-dependent tautomerism : Phenolic OH groups may deprotonate above pH 9, altering electronic spectra .
Contradiction Analysis
Discrepancies in bioactivity data (e.g., antifungal vs. inactive results) often stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
